molecular formula C4H3F2NO B12075025 5-(Difluoromethyl)oxazole

5-(Difluoromethyl)oxazole

Cat. No.: B12075025
M. Wt: 119.07 g/mol
InChI Key: RUNSGKIFDXXMGM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of the difluoromethyl group at the 5-position of the oxazole ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)oxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the oxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. recent advancements have focused on developing metal-free synthetic routes to reduce costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Difluoromethyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Isoxazole: Another five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Thiazole: Contains sulfur instead of oxygen in the five-membered ring.

    Oxadiazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness: 5-(Difluoromethyl)oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced hydrogen bonding capabilities. These properties make it particularly valuable in medicinal chemistry and drug design .

Properties

Molecular Formula

C4H3F2NO

Molecular Weight

119.07 g/mol

IUPAC Name

5-(difluoromethyl)-1,3-oxazole

InChI

InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H

InChI Key

RUNSGKIFDXXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)C(F)F

Origin of Product

United States

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